Product packaging for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 3680-69-1)

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559663
CAS No.: 3680-69-1
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 97%min.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64952. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B559663 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 3680-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
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DSSTOX Substance ID

DTXSID70190280
Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
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Molecular Weight

153.57 g/mol
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CAS No.

3680-69-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
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Record name 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-
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Record name 4-chloro-1H-pyrrolo[2,3-d]pyrimidine
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Record name 7H-PYRROLO(2,3-D)PYRIMIDINE, 4-CHLORO-
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Synthetic Methodologies and Chemical Transformations of 4 Chloro 7h Pyrrolo 2,3 D Pyrimidine

Advanced Synthetic Routes to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Significant research has been dedicated to developing efficient and practical synthetic methods for this compound, leading to various multi-step and one-pot strategies.

Improved Multi-step Synthesis from Precursors

An enhanced method for synthesizing this compound has been developed, which reports a high yield of 91%. chemicalbook.com This process begins with the precursor 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine. The cyclization is achieved by treating the starting material with hydrochloric acid in water. The reaction mixture is stirred at 50°C for four hours. The resulting solid crude product is collected by filtration and then purified by trituration with a mixture of petroleum ether and ethyl acetate (B1210297) to afford the final product. chemicalbook.com

Table 1: Synthesis via 6-Chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine

Starting Material Reagents & Solvents Reaction Conditions Yield

A common and well-documented route to this compound starts from diethyl malonate. One five-step process involves an initial α-alkylation of diethyl malonate with allyl bromide. google.comchemicalbook.com This is followed by a cyclization reaction with amidine to form a bislactam six-membered ring. The carbonyl groups are then chlorinated using phosphorus oxychloride to yield a dichloropyrimidine ring. Subsequently, the terminal double bond is oxidized to an aldehyde using potassium osmate hydrate (B1144303) and sodium periodate. The final step involves a reaction with aqueous ammonia (B1221849), which proceeds via an SNAr/cyclization mechanism to give the target product with a total yield of 45.8%. google.comchemicalbook.com

The synthesis of this compound can also be achieved by building the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core. google.com This approach involves several transformation strategies. One technique is the cyclization of the pyrrole ring on the pyrimidine ring by treating various substituted pyrimidines (such as amino-, diamino-, or triamino-pyrimidines) with reagents like nitroalkenes, alkynes, aldehydes, and acid chlorides. researchgate.net

A specific example of synthesis from a pyrimidine derivative starts with 5-allyl-4,6-dichloropyrimidine. google.com This method involves three reaction steps. The process begins with an aminolysis of the starting material to produce a pyrimidinamine. The second step is the oxidation of the double bond using ozone to form an aldehyde group. The final step is an intramolecular condensation reaction that yields the desired this compound. This three-step synthesis has been reported to have a total yield of 66%. google.com

Novel One-Pot Synthesis Strategies

To improve efficiency and reduce waste, one-pot synthesis strategies have been developed. One such method involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate. This reaction forms an intermediate, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate then undergoes an addition-condensation cyclization with a formamidine (B1211174) salt (such as formamidine acetate or hydrochloride) under alkaline conditions, followed by the elimination of hydrogen chloride to yield this compound. The cyclization and elimination reactions are carried out in a one-pot fashion at temperatures ranging from 50°C to 110°C. google.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
6-Chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine
Diethyl Malonate
Dimethyl Malonate
Allyl Bromide
Phosphorus Oxychloride
Potassium Osmate Hydrate
Sodium Periodate
Ethyl 2-cyanoacetate
2-Bromo-1,1-dimethoxyethane
5-Allyl-4,6-dichloropyrimidine
2-Methyl-3,3-dichloroacrylonitrile
Trimethyl Orthoformate
1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene
Formamidine Acetate

Phosphorus Oxychloride-Mediated Chlorination Approaches

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxyl groups on heterocyclic rings, including the synthesis of this compound from its corresponding hydroxy precursors. nih.govresearchgate.net

The treatment of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride leads to the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. researchgate.netmedchemexpress.com This reaction is a standard method for introducing chlorine atoms onto the pyrimidine ring, which can then be selectively manipulated in subsequent synthetic steps. deepdyve.com The reaction is often carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine or N,N-diethylaniline, to neutralize the generated HCl. oregonstate.edugoogle.com

While direct selective chlorination of the 4-position can be challenging, a common strategy involves the initial formation of the 2,4-dichloro derivative followed by selective hydrolysis. The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. However, to obtain the 4-chloro product from the diol, a multi-step process is often employed which may involve protection and deprotection steps or selective reactions. An alternative pathway starts from 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which can be chlorinated using POCl₃ to yield this compound. google.com This direct chlorination of the 4-hydroxy group is a key transformation in many synthetic routes.

Starting MaterialReagentProduct
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diolPOCl₃, Tertiary Amine2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
7H-Pyrrolo[2,3-d]pyrimidin-4-olPOCl₃, N,N-DiisopropylethylamineThis compound

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

An innovative and green approach to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives utilizes β-cyclodextrin as a catalyst. rsc.org Cyclodextrins are macrocyclic oligosaccharides that can act as catalysts in aqueous media, mimicking enzymatic processes. nih.gov In the context of pyrrolo[2,3-d]pyrimidine synthesis, β-cyclodextrin can promote the condensation reactions necessary to form the heterocyclic scaffold. rsc.org This method offers several advantages, including the use of water as a benign solvent, mild reaction conditions, and the potential for catalyst recycling, which aligns with the principles of green chemistry. rsc.orgnih.gov While not a direct synthesis of the 4-chloro derivative, this methodology represents a significant advancement in the environmentally conscious production of the core pyrrolo[2,3-d]pyrimidine structure, which can then be further functionalized.

Water as a Reaction Medium in Amination

The use of water as a solvent in the amination of this compound presents a safer and more cost-effective alternative to organic solvents. nih.gov Studies using aniline (B41778) as a model compound have shown that hydrochloric acid-promoted amination proceeds at a higher rate in water compared to various alcoholic solvents and dimethylformamide (DMF). nih.gov To minimize the competing hydrolysis reaction, it is crucial to maintain a low concentration of the acid catalyst. nih.gov

The scope of this aqueous amination has been explored with a variety of aniline derivatives. nih.gov The reaction works well for meta- and para-substituted anilines with pKa values ranging from 1.0 to 5.3. nih.gov However, ortho-substituted anilines, particularly those with a pKa below 1, are not suitable nucleophiles under these conditions. nih.gov While aliphatic and benzylic amines show poor reactivity under acidic conditions, their amination can be successfully carried out in water without the need for an acid catalyst. nih.gov

A study involving the reaction of this compound with 20 different aniline derivatives in water demonstrated that preparatively useful yields were obtained for 14 of them. nih.gov The products were purified by silica-gel column chromatography, with isolated yields ranging from 80% to 94%. nih.gov

Derivatization Strategies and Functional Group Transformations

The reactivity of this compound allows for a multitude of derivatization strategies, primarily centered around the substitution of the chloro group and modifications of the pyrrolo[2,3-d]pyrimidine core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) is a fundamental transformation for this compound. chemicalbook.com The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles. stackexchange.comlibretexts.org This reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org In the case of pyrimidines, the nitrogen atoms within the ring system provide this necessary electron-withdrawing effect, making the C4 position susceptible to nucleophilic attack. stackexchange.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to this compound. chemicalbook.com These reactions significantly expand the structural diversity of accessible derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are widely used to functionalize the 4-position of the pyrrolo[2,3-d]pyrimidine core. chemicalbook.comsigmaaldrich.comrsc.org These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi reactions) or coordination of an amine or alkyne, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca A variety of palladium catalysts and ligands can be employed, and some of these reactions can even be performed in aqueous media using surfactants like TPGS-750-M. sigmaaldrich.com For instance, Suzuki-Miyaura reactions have been successfully carried out at room temperature in water. sigmaaldrich.com

Copper-mediated cross-coupling reactions offer an alternative, often more economical, method for the derivatization of this compound. chemicalbook.comtandfonline.com These reactions can be used to form C-N, C-O, and C-S bonds. nih.gov For example, a green and efficient synthesis of a 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide intermediate was achieved using a copper-catalyzed method. tandfonline.com Copper catalysis has also been employed for the site-selective cross-coupling of N-H heterocycles with substrates containing benzylic C-H bonds. nih.gov

Amination Reactions of this compound

Amination reactions are a crucial class of transformations for this compound, leading to the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are key structural motifs in many biologically active compounds. nih.govmdpi.com These reactions can be performed under various conditions.

As previously discussed, acid-catalyzed amination in water is an effective method. nih.gov Additionally, amination can be achieved by heating the chloro-substituted precursor with aqueous ammonia in an autoclave. mdpi.com For example, 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid was synthesized by heating the corresponding 4-chloro derivative with concentrated aqueous ammonia at 120°C. mdpi.com The reaction of this compound with various aniline derivatives under acidic conditions has been studied, highlighting the influence of steric and electronic properties of the aniline on the reaction outcome. nih.govntnu.no

Solvent Effects on Amination Efficiency

The choice of solvent significantly impacts the efficiency of the amination reaction. Comparative studies evaluating water against organic solvents like dimethylformamide (DMF) and four different alcoholic solvents have been conducted. chemicalbook.comresearchgate.net Research indicates that the reaction rate is considerably higher in water than in the tested organic solvents. nih.govchemicalbook.comresearchgate.net The use of water as a solvent is not only beneficial for the reaction rate but also improves the safety and reduces the cost and environmental impact of the production process, as solvents constitute a major portion of waste in the pharmaceutical industry. nih.govchemicalbook.com

Substrate Scope and Limitations in Amination

The substrate scope for the acid-catalyzed amination of this compound in water has been extensively evaluated. A study involving 20 different aniline derivatives with varying steric and electronic properties found that preparatively useful reactions occurred for 14 of them. chemicalbook.comresearchgate.net

The reaction works well for a range of meta- and para-substituted anilines with pKa values between 5.3 and 1.0. chemicalbook.commdpi.com Anilines with pKa values from 2.7 to 5.2 appear to react somewhat faster. nih.govmdpi.com However, there are notable limitations.

Steric Hindrance: Anilines with bulky ortho-substituents are generally not suitable substrates. nih.gov For instance, ortho-substituted anilines with a pKa below 1 are considered unsuited nucleophiles for this reaction. chemicalbook.comresearchgate.net

Nucleophile Basicity: Aliphatic and benzylic amines are poor reactants under these acidic conditions. researchgate.netmdpi.com However, these types of aminations can be successfully performed in water without the addition of an acid catalyst. nih.govchemicalbook.com

Solubility: One of the main limitations of using water as a solvent is the poor solubility of some substrates. nih.gov

The table below summarizes the outcomes of the amination reaction with various aniline derivatives.

EntryAniline SubstituentpKaConversion (1h)Isolated Yield (%)
14-OCH₃5.398%94%
24-CH₃5.199%91%
3H4.698%89%
43-OCH₃4.299%93%
54-F4.186%89%
64-Cl3.880%88%
74-Br3.884%91%
83-Cl3.393%80%
93-CF₃3.299%86%
102-F2.933%83%
112-Cl2.613%76%
122-I2.510%56%
132,4-diCl1.55%45%
144-NO₂1.097%84%

Data compiled from studies on HCl-promoted amination in water. Conversion and yield data are representative examples from the literature. chemicalbook.commdpi.com

N-Alkylation and N-Arylation of this compound

The nitrogen at the 7-position of the pyrrole ring can be readily functionalized through N-alkylation and N-arylation reactions. These modifications are crucial for synthesizing a wide array of derivatives.

A common method for N-alkylation involves reacting this compound with an alkyl halide in the presence of a base. For example, 4-chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine was prepared by treating the starting material with 4-nitrobenzyl bromide and potassium carbonate (K₂CO₃) in anhydrous acetonitrile.

For N-arylation, specifically N-tosylation, the compound can be reacted with p-toluenesulfonyl chloride (tosyl chloride). One documented procedure involves stirring this compound with tosyl chloride, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride in a dichloromethane (B109758) and water mixture to produce 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. google.com

Halogenation and Other Substituent Modifications

The pyrrolo[2,3-d]pyrimidine core can undergo further substituent modifications, including halogenation, which introduces additional reactive handles for diversification. Electrophilic substitution at the C5 position of the pyrrole ring is a known transformation.

Specifically, the iodination of this compound can be achieved to synthesize 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. This reaction is performed by treating the starting material with N-iodosuccinimide (NIS) in a solvent such as DMF at 0°C. chemicalbook.com

Beyond direct halogenation, other modifications include the synthesis of di-halogenated analogs, such as 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is typically prepared through a multi-step synthesis from different starting materials rather than by direct chlorination of the monochloro derivative.

Reaction Mechanism Elucidation in this compound Chemistry

Mechanistic Studies of Cyclization Reactions

The formation of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical aspect of its chemistry, involving an intramolecular cyclization of a substituted pyrimidine precursor. Several synthetic routes shed light on the mechanistic steps of this ring formation.

One common strategy involves the construction of a suitably substituted pyrimidine followed by the annulation of the pyrrole ring. For instance, a reported synthesis starts with 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. google.com This intermediate undergoes an acid-catalyzed intramolecular condensation and elimination. The amino group at C6 attacks the aldehyde (or its equivalent, formed in situ from the acetal), leading to the formation of a Schiff base or carbinolamine intermediate. Subsequent dehydration and aromatization yield the fused pyrrole ring, forming the 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated. google.com

Another synthetic approach involves the Sonogashira coupling of a halogenated pyrimidine (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) with a terminal alkyne. The resulting alkynylpyrimidine intermediate then undergoes a base-promoted intramolecular cyclization, where the pyrimidine nitrogen attacks the alkyne to form the pyrrole ring. tandfonline.com A similar domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines has also been used to construct related pyrrolo[3,2-d]pyrimidine systems. beilstein-journals.org

Proposed Mechanisms for Nucleophilic Substitutions

Nucleophilic substitution is a fundamental class of reaction for this compound, where an electron-rich nucleophile displaces the chloride ion at the C4 position of the pyrimidine ring. byjus.com This reactivity is crucial for the synthesis of a wide array of derivatives. chemicalbook.com The reaction is generally described as a nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions at saturated carbons (SN1 and SN2), SNAr reactions typically proceed through a specific addition-elimination mechanism, particularly when occurring at an electron-deficient aromatic ring like pyrimidine. wikipedia.org

The proposed mechanism involves two main steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nuc:) on the electron-deficient carbon atom (C4) bearing the chlorine atom. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the C4 position, making it highly susceptible to nucleophilic attack. wikipedia.org This initial attack breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the leaving group, which in this case is the chloride ion (Cl⁻). byjus.com The departure of the stable chloride anion is a rapid process that drives the reaction to completion, resulting in the final substituted product. organic-chemistry.org

For this specific compound, the substrate is this compound, the leaving group (LG) is Cl⁻, and the nucleophile (Nu⁻) can be a variety of species, such as amines, alkoxides, or thiols. byjus.comorganic-chemistry.org The reaction rate is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. byjus.com The presence of the fused pyrrole ring and the nitrogen atoms within the pyrimidine ring are key to the electrophilic nature of the C4 position, facilitating these substitution reactions. chemicalbook.com

Advanced Analytical Techniques for Structural Characterization of this compound and its Derivatives

The precise structure of this compound and its derivatives is confirmed using a combination of sophisticated analytical methods, primarily Proton Nuclear Magnetic Resonance (PMR) Spectroscopy and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. It provides detailed information about the chemical environment of each proton in the molecule. organicchemistrydata.org

For the parent compound, this compound, key spectral features include a broad singlet observed around 11.7 ppm, which is characteristic of the NH proton in the pyrrole ring, and a singlet at approximately 8.2 ppm corresponding to the C6-H proton. The protons on the pyrrole ring also give distinct signals.

In the characterization of its derivatives, specific shifts and coupling constants confirm the substitution patterns. For instance, in various 7-substituted derivatives, the signals for the benzyl (B1604629) or other substituent protons are clearly visible, while the core pyrrolo[2,3-d]pyrimidine protons show predictable shifts. mdpi.comnih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. nih.gov

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine8.72 (s, 1H), 7.34–7.22 (m, 6H), 6.66 (d, J = 3.6 Hz, 1H), 5.48 (s, 2H) mdpi.com
4-Chloro-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidine8.67 (s, 1H), 7.59 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 3.6 Hz, 1H), 6.66 (d, J = 3.6 Hz, 1H), 5.52 (s, 2H) nih.gov
3-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile8.66 (s, 1H), 7.87 (d, J = 7.8 Hz, 1H), 7.86 (s, 1H), 7.53 (t, J = 7.8 Hz, 1H), 7.46 (d, J = 7.8 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 6.66 (d, J = 3.6 Hz, 1H), 5.54 (s, 2H), 3.02 (s, 3H) mdpi.com
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)-1-naphthonitrile8.71 (s, 1H), 7.80–7.75 (m, 3H), 7.66 (s, 1H), 7.49–7.45 (m, 2H), 7.30 (dd, J = 8.2, 1.6 Hz, 1H), 7.24 (d, J = 3.6 Hz, 1H), 6.63 (d, J = 3.6 Hz, 1H), 5.60 (s, 2H) mdpi.com

Mass Spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. mdpi.com

For this compound and its derivatives, HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI). mdpi.com This method ionizes the molecule, usually by adding a proton to form the [M+H]⁺ ion, which is then detected. The measured mass-to-charge ratio (m/z) is compared to the calculated value based on the compound's chemical formula, confirming its identity. mdpi.comnih.gov The molecular weight of the parent compound is 153.57 g/mol . nih.gov

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidineC₁₃H₁₁ClN₃244.0636 mdpi.com244.0636 mdpi.com
4-Chloro-7-(4-(trifluoromethyl)benzyl)-7H-pyrrolo[2,3-d]pyrimidineC₁₄H₁₀ClF₃N₃312.0510 nih.gov312.0509 nih.gov
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinoloneC₁₆H₁₂ClN₄295.0745 mdpi.com295.0744 mdpi.com
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)-1-naphthonitrileC₁₇H₁₃ClN₃294.0793 mdpi.com294.0787 mdpi.com

Medicinal Chemistry and Biological Activity of 4 Chloro 7h Pyrrolo 2,3 D Pyrimidine Derivatives

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a Key Heterocyclic Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of the purine (B94841) base adenine, is a privileged structure in medicinal chemistry. nih.gov The introduction of a chlorine atom at the 4-position creates this compound, a key intermediate that is highly reactive and serves as a versatile building block for a multitude of derivatives. innospk.comnih.gov This reactivity, particularly its susceptibility to nucleophilic substitution, allows for the strategic introduction of various functional groups, enabling the synthesis of diverse compound libraries for screening and optimization. nih.gov Its significance is underscored by its role as a foundational component in the synthesis of numerous clinically successful drugs. biospace.com

The pyrrolo[2,3-d]pyrimidine scaffold's ability to mimic the purine core of ATP allows its derivatives to act as competitive inhibitors at the ATP-binding site of various kinases. mdpi.com This has led to its extensive exploration in the development of treatments for cancer and inflammatory diseases. innospk.comnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-d]pyrimidine Derivatives

The therapeutic efficacy of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more potent and selective inhibitors. These studies systematically modify different parts of the molecule and assess the impact on biological activity.

For instance, research has shown that the nature of the substituent at the C4 position of the pyrrolo[2,3-d]pyrimidine core significantly influences kinase selectivity. The introduction of different amine-containing groups at this position has led to the discovery of potent inhibitors of various kinases. innospk.com Furthermore, modifications at other positions of the heterocyclic ring system, such as the C5 and C6 positions, have also been explored to enhance potency and selectivity. nih.gov

A study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated that the presence and position of halogen substituents on the benzylidene ring had a notable impact on their cytotoxic effects against cancer cell lines. nih.gov

Below is a data table illustrating the structure-activity relationship of some pyrrolo[2,3-d]pyrimidine derivatives, showcasing how different substitutions affect their inhibitory activity against various cancer cell lines.

CompoundR1R2Cell LineIC50 (µM)
8a HHHT-2919.22
8f BrHHT-294.55
8g BrFHT-294.01
10a Cl-HeLa~23-28
10b Br-MCF-7~23-28

Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines. The compounds are complex structures derived from the main scaffold. R1 and R2 represent substitutions on a phenyl ring attached to the core structure. mdpi.com

Rational Design of Derivatives for Enhanced Therapeutic Efficacy

The insights gained from SAR studies fuel the rational design of new derivatives with improved therapeutic properties. By understanding which molecular features are critical for binding to a specific target and which can be modified to improve properties like solubility, metabolic stability, and selectivity, medicinal chemists can design molecules with a higher probability of success. chemicalbook.com

One key strategy is the use of computational modeling and molecular docking to predict how a designed molecule will interact with its target protein. google.com This allows for the in silico screening of virtual compounds before committing to their synthesis, saving time and resources. For example, molecular docking studies of certain pyrrolo[2,3-d]pyrimidine derivatives have provided a detailed understanding of their interactions with the active site of the DDR2 kinase, paving the way for the development of more optimized DDR-targeting drugs for cancer therapy. mdpi.com

The development of protein kinase B (PKB/Akt) inhibitors illustrates this principle. Starting from a fragment hit, researchers developed potent and selective inhibitors by optimizing lipophilic substitutions on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine scaffold. While initial compounds showed good potency, they suffered from rapid metabolic clearance. Rational design led to the replacement of a benzyl (B1604629) group with a carboxamide linker, resulting in compounds with improved oral bioavailability and potent in vivo antitumor activity. nih.gov

Kinase Inhibitory Activities of this compound Derivatives

The primary therapeutic application of this compound derivatives lies in their ability to inhibit kinases, a class of enzymes that play a critical role in cell signaling. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. innospk.com Derivatives of this scaffold have been shown to be potent inhibitors of a wide range of kinases, including Janus kinases (JAKs), 3-phosphoinositide-dependent kinase 1 (PDK1), and p21-activated kinase 4 (PAK4). innospk.comgoogle.com

The following table presents the inhibitory activity of a selection of pyrrolo[2,3-d]pyrimidine derivatives against various kinases, demonstrating the broad potential of this scaffold.

CompoundTarget KinaseIC50 (nM)
Compound 5k EGFR79
Compound 5k Her240
Compound 5k VEGFR2204
Compound 5k CDK2261
Compound 44 LRRK2 WT11
Compound 45 LRRK2 WT22

Data for Compound 5k is from a study on multi-targeted kinase inhibitors. researchgate.net Data for Compounds 44 and 45 is from a study on LRRK2 inhibitors. acs.org

Janus Kinase (JAK) Inhibition

Among the most significant successes of this compound-based drug discovery is the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are essential components of signaling pathways for numerous cytokines and growth factors.

The JAK-STAT signaling pathway is a critical communication route for the immune system. When cytokines bind to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then move to the nucleus and regulate the expression of genes involved in inflammation, immunity, and cell growth. In autoimmune diseases, this pathway is often overactive. By inhibiting JAKs, derivatives of this compound can block this signaling cascade, thereby reducing the inflammatory response.

The versatility of the this compound scaffold has enabled the development of several blockbuster JAK inhibitors. biospace.com

Tofacitinib , one of the first JAK inhibitors to receive regulatory approval, is synthesized using this compound as a key starting material. derpharmachemica.comunl.pt It is a potent inhibitor of JAK3 and also shows activity against JAK1 and JAK2. selleckchem.com

Ruxolitinib , another prominent JAK inhibitor, also utilizes the this compound intermediate in its synthesis. chemicalbook.comnewdrugapprovals.org It is a potent inhibitor of both JAK1 and JAK2. selleckchem.com

SHR0302 (also known as Ivarmacitinib) is a more recently developed JAK inhibitor that is highly selective for JAK1. biospace.comnih.govhcplive.com This selectivity is thought to potentially offer a better safety profile by minimizing the effects of JAK2 inhibition. researchgate.net

The following table provides a comparison of the inhibitory potency of these three drugs against different JAK family members.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 112201>1000
Ruxolitinib 3.32.8>400-
SHR0302 0.10.97.742

IC50 values are indicative and can vary between different assays and studies. Data for Tofacitinib and Ruxolitinib are from Selleck Chemicals and AbMole BioScience. selleckchem.comabmole.com Data for SHR0302 is from Cayman Chemical.

Inhibition of 3-Phosphoinositide-Dependent Kinase 1 (PDK1)

The this compound scaffold is significant in the creation of inhibitors for 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy. chemicalbook.com Analogs of this compound, substituted with various amines, have been identified as potent PDK1 inhibitors. chemicalbook.com These derivatives are noted for their high selectivity against kinases in the PI3K/AKT pathway, marking them as promising candidates for development as anticancer agents. chemicalbook.com

Multi-Targeted Kinase Inhibition

The versatility of the pyrrolo[2,3-d]pyrimidine core allows for the design of inhibitors that can act on multiple kinase targets simultaneously. This multi-targeted approach is a strategic advantage in cancer therapy, potentially overcoming resistance mechanisms and improving therapeutic efficacy. nih.gov

A notable series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been synthesized and evaluated for multi-kinase inhibitory activity. nih.gov Among these, one compound, in particular, demonstrated significant potential. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established foundation for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. rjeid.com Research has shown that 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines are a class of potent EGFR protein tyrosine kinase (PTK) inhibitors. The introduction of specific substituents can finely tune the inhibitory activity, with some compounds achieving IC50 values in the low nanomolar range.

In the series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', compound 5k emerged as a potent EGFR inhibitor. nih.gov It recorded an IC50 value of 40 nM, which is comparable to the well-known multi-targeted kinase inhibitor, sunitinib. nih.gov

Human Epidermal Growth Factor Receptor 2 (Her2) Inhibition

Human Epidermal Growth Factor Receptor 2 (Her2), also known as ErbB2, is another critical target in cancer therapy, particularly in breast cancer. Derivatives of this compound have been developed to exhibit dual inhibitory action against both EGFR and Her2.

Compound 5k from the halogenated benzylidenebenzohydrazide series also showed significant activity against Her2, with an IC50 value of 79 nM. nih.gov This dual activity highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in creating effective multi-targeted agents. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net Inhibiting VEGFR2 is a key strategy in anticancer drug development. The pyrrolo[2,3-d]pyrimidine core has been successfully utilized to create potent VEGFR2 inhibitors. researchgate.netnih.gov

The multi-targeted inhibitor 5k demonstrated potent inhibition of VEGFR2 with an IC50 of 102 nM. nih.gov This activity further underscores its potential as a broad-spectrum anticancer agent. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. sigmaaldrich.com The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, has shown potential in CDK inhibition. The pyrrolo[2,3-d]pyrimidine scaffold has also been explored for this purpose. nih.gov

Compound 5k was found to be the most potent inhibitor in its series against CDK2, with an IC50 value of 204 nM. nih.gov This indicates that the 7H-pyrrolo[2,3-d]pyrimidine framework can be effectively tailored to target cell cycle kinases. nih.gov

Inhibitory Activity of Compound 5k

Below is a summary of the inhibitory concentrations (IC50) for compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivative, against various kinases. nih.gov

Target KinaseIC50 (nM)
EGFR40
Her279
VEGFR2102
CDK2204
c-Met Kinase Activity Modulation

The c-Met kinase, a receptor tyrosine kinase involved in cell growth, motility, and differentiation, is another important target in cancer therapy. researchgate.net Research indicates that pyrrolo[2,3-d]pyrimidine derivatives are capable of inhibiting c-Met kinases, highlighting another avenue for the therapeutic application of this versatile scaffold. researchgate.net

Anticancer Research Applications of this compound Derivatives

Derivatives of this compound have been extensively investigated for their anticancer properties. These compounds often function as kinase inhibitors, targeting enzymes crucial for cancer cell growth, proliferation, and survival. chemicalbook.comchemicalbook.com

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A series of novel pyrrolo[2,3-d]pyrimidines incorporating urea (B33335) moieties were synthesized and evaluated for their anticancer activity. nih.gov Among these, compound 10a was identified as the most potent against the PC3 prostate cancer cell line, with an IC₅₀ value of 0.19 µM. nih.gov Additionally, compound 10b showed strong cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 1.66 µM), and compound 9e was effective against the A549 lung cancer cell line (IC₅₀ = 4.55 µM). nih.gov

In another study, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized. nih.gov Compounds 5e , 5h , 5k , and 5l from this series exhibited promising cytotoxic effects against four different cancer cell lines, with IC₅₀ values in the range of 29 to 59 µM. nih.gov Compound 5k , in particular, emerged as a potent multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Source
10a PC3 (Prostate) 0.19 nih.gov
10b MCF-7 (Breast) 1.66 nih.gov
9e A549 (Lung) 4.55 nih.gov
5k HepG2, etc. 29 - 59 nih.gov
5e, 5h, 5l Various 29 - 59 nih.gov

A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies of compound 5k in HepG2 liver cancer cells revealed its ability to induce apoptosis, which was accompanied by a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, compounds 9e , 10a , and 10b were found to mediate their cytotoxic activity through apoptosis. nih.gov Flow cytometry analysis showed a significant increase in the percentage of late apoptotic cells following treatment with these compounds. nih.gov Further investigation through western blot analysis confirmed that these compounds induce apoptosis via the intrinsic pathway. nih.gov

In addition to inducing apoptosis, certain this compound derivatives can halt the cancer cell cycle, preventing proliferation. nih.govnih.gov For instance, compound 5k was shown to induce cell cycle arrest in HepG2 cells. nih.gov Compound 9e , which displayed strong cytotoxicity against the A549 lung cancer cell line, was confirmed to cause cell cycle arrest in the G0/G1 phase, contributing to its apoptotic effect. nih.gov Other potent compounds in the same series were also found to cause cell cycle arrest at various stages, indicating this is a common mechanistic feature. nih.gov

Antiviral Research Applications of this compound Derivatives

The versatile scaffold of this compound has also been a foundation for the development of potent antiviral agents. chemicalbook.commdpi.com

Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as a promising new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.comnih.gov The discovery of a specific compound's ability to inhibit ZIKV prompted a broader investigation into the scaffold, revealing structural features critical for antiviral activity. mdpi.comnih.gov Compounds 1 , 8 , and 11 were identified as promising agents against both ZIKV and DENV. mdpi.com

Another study found that a compound designated L3 could significantly reduce viral protein expression and viral titers for both DENV and ZIKV in various cell lines, including HEK-293, MCF-7, HepG2, and Huh-7. nih.gov This compound was shown to decrease the activation of endogenous HER2 and inhibit the phosphorylation of its downstream signaling molecules, which are involved in flavivirus replication. nih.gov The efficacy of compound L3 was demonstrated both in vitro and in vivo, where it increased survival rates and reduced viremia in DENV-infected mice, highlighting its potential as a broad-spectrum antiviral drug against emerging flaviviruses. nih.gov

The antiviral applications of this chemical family extend beyond flaviviruses. A study focusing on the synthesis of new pseudonucleosides, which are analogs of Tubercidin, utilized the this compound scaffold. researchgate.net Some of the resulting compounds were reported to exhibit significant antiviral activity against both vaccinia virus and Sindbis virus, demonstrating the broad utility of this scaffold in antiviral drug discovery. researchgate.net

Identification of New Chemotypes for Antiviral Drug Design

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, originating from the 4-chloro derivative, has been identified as a source of new chemotypes for the design of antiviral drugs. Research has demonstrated that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines are promising antiviral agents, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.com To date, no similar compounds based on this specific core structure had been reported as flavivirus inhibitors, highlighting their novelty. mdpi.com

The discovery of these compounds as ZIKV inhibitors prompted further investigation into the structural features required for antiviral activity. mdpi.com While the precise molecular target of these derivatives is still under investigation, their demonstrated efficacy establishes 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a new and promising class of molecules in the development of therapeutics against significant human pathogens like flaviviruses. mdpi.com

Table 1: Antiviral Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Analogs Note: This table is a representative example based on findings that derivatives show activity.

Compound ID Modification on this compound Target Virus Activity Level
Analog 1 4,7-disubstituted Zika Virus (ZIKV) Promising
Analog 2 4,7-disubstituted Dengue Virus (DENV) Promising
Analog 3 9H-purine (scaffold hop) ZIKV, DENV Active
Analog 4 1H-pyrazolo[3,4-d]pyrimidine (scaffold hop) ZIKV, DENV Active

Anti-inflammatory Research Applications

Derivatives of this compound have shown significant potential as anti-inflammatory agents. chemicalbook.com The core structure is a key building block for the synthesis of Janus Kinase (JAK) inhibitors, which are instrumental in treating a variety of inflammatory diseases and myeloproliferative disorders. google.com The versatility of the 4-chloro starting material allows for the creation of diverse derivatives with tailored anti-inflammatory activities. For instance, converting the 4-chloro group to a 4-hydrazino group and subsequent modifications have led to the identification of compounds with significant in vivo anti-inflammatory effects.

Modulation of Inflammatory Pathways

The primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the modulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is critical for cellular functions involving immune responses. google.com Cytokines, which are signaling proteins that mediate inflammation, bind to their receptors and activate JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and alter gene transcription, promoting inflammation. google.com

Inhibitors derived from the this compound scaffold can block the activity of JAK enzymes. By doing so, they interfere with this signaling cascade, effectively modulating gene expression and cellular functions to reduce the inflammatory response. Furthermore, research into novel 7H-pyrrolo[2,3-d]pyrimidine derivatives has identified potent inhibitors of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway that governs the type 2 helper T (Th2) cell immune response, which is central to allergic conditions.

Potential in Treating Inflammatory Skin Disorders (e.g., Atopic Dermatitis)

The this compound scaffold is significant in the development of innovative treatments for inflammatory skin conditions such as atopic dermatitis. chemicalbook.com Its role as a precursor for potent JAK inhibitors is particularly relevant, as these inhibitors can offer an alternative to traditional treatments like topical corticosteroids. chemicalbook.com One such JAK inhibitor, which utilizes this chemical framework, has received approval in Japan for treating dermatological conditions, underscoring the therapeutic potential of this compound class. chemicalbook.com The development of these therapies is a key application for pyrrolo[2,3-d]pyrimidine compounds in addressing autoimmune and inflammatory disorders like atopic dermatitis. google.com

Relevance to Asthma, Chronic Obstructive Pulmonary Disease, and Bronchitis

The JAK/STAT signaling pathway is believed to be integral to the pathogenesis of several inflammatory diseases of the respiratory tract. google.com Consequently, inhibitors derived from this compound have direct relevance to conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. google.com All four members of the JAK family are implicated in the asthmatic response. google.com Furthermore, specific derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent STAT6 inhibitors, which have shown efficacy in animal models of asthma by inhibiting eosinophil infiltration, a key feature of allergic airway inflammation.

Other Biological Activities and Pharmacological Effects

Beyond its antiviral and anti-inflammatory applications, the this compound scaffold is a cornerstone for developing inhibitors of various protein kinases, which are crucial targets in oncology. chemicalbook.commdpi.com

Adenosine (B11128) A1 and A3 Receptor Modulation

While this compound is primarily recognized as a precursor for kinase inhibitors, the broader pyrimidine (B1678525) class of heterocycles is well-established in the development of ligands for G protein-coupled receptors, including adenosine receptors. The search for potent and selective antagonists for the A1 and A3 adenosine receptor subtypes has led to the exploration of various pyrimidine-based scaffolds. nih.govnih.govrsc.orgrrpharmacology.ru

Research has focused on related structures like pyrazolo-triazolo-pyrimidines and diaryl amidopyrimidines, which have yielded highly potent and selective antagonists for the human A3 adenosine receptor. nih.govnih.gov These antagonists are considered therapeutically beneficial for conditions including inflammation and cancer. nih.govrsc.org Although direct modulation of adenosine receptors by this compound itself is not the primary focus of current research, its foundational structure is part of the chemical space explored for creating modulators of these important physiological targets. nih.govnih.gov

Protein-Kinase B (PKB) Inhibition

Protein Kinase B (PKB), also known as Akt, is a critical serine/threonine kinase in the PI3K-PKB-mTOR signaling pathway, which governs cell growth and survival. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers, making PKB an attractive target for anticancer drug development. nih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine core has been instrumental in developing potent and selective PKB inhibitors.

Researchers have developed a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides that act as ATP-competitive inhibitors of PKB. nih.gov Optimization of lipophilic substituents on a 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine template led to compounds with nanomolar inhibitory potency and significant selectivity for PKB over the closely related Protein Kinase A (PKA). nih.govnih.gov For instance, the compound CCT128930, or 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was identified as a potent inhibitor of PKBβ and demonstrated a 28-fold selectivity over PKA. nih.gov

Further development led to the investigation of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogues. This work aimed to enhance properties such as oral bioavailability while maintaining high potency and selectivity. The introduction of an amide group at the 4-position of the piperidine (B6355638) ring was a key modification. nih.gov The resulting carboxamide derivatives retained potent PKB inhibition and showed improved selectivity profiles and cellular activity, demonstrating that the antiproliferative effects are primarily driven by PKB inhibition. nih.govnih.gov

Table 1: Inhibition of PKBβ and PKA by selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives nih.gov

CompoundStructurePKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKBβ)
Amine 2 47130028
Amide 21 18>10000>556
Amide 22 16>10000>625

Anti-folate Activity

The 7H-pyrrolo[2,3-d]pyrimidine nucleus has been successfully employed to design novel anti-folate agents for cancer chemotherapy. mdpi.com Anti-folates work by inhibiting enzymes involved in folic acid metabolism, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. A key strategy involves designing compounds that are selectively taken up by cancer cells.

Researchers have synthesized series of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives that act as potent inhibitors of de novo purine nucleotide biosynthesis. mdpi.com These compounds are designed to be selectively transported into tumor cells via the folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells compared to the more ubiquitously expressed reduced folate carrier (RFC). mdpi.com

One notable series features a thienoyl side chain attached to the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com These compounds were found to be potent inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key folate-dependent enzyme in the purine biosynthesis pathway. mdpi.com Some derivatives also showed evidence of inhibiting a secondary target, 5-amino-4-imidazolecarboxamide ribonucleotide formyltransferase (AICARFTase). mdpi.com A novel analog, compound 7, which incorporates an amide moiety in the bridge region, demonstrated a threefold increase in inhibitory activity in FRα-expressing cells compared to its parent compound and was selectively internalized by FRα over RFC. This selective uptake and potent enzyme inhibition result in significant antitumor activity.

Table 2: Anti-proliferative Activity of Pyrrolo[2,3-d]pyrimidine-based Antifolates in KB Tumor Cells

CompoundStructureIC₅₀ (nM)
1 3.0 ± 0.5
7 1.1 ± 0.2

Anti-mycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and effective drugs. researchgate.net The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored as a source of novel anti-tubercular agents. researchgate.net

A study focused on the synthesis and structure-activity relationships of a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives, investigating substitutions at the C-4 position of the 7-deazapurine ring. The anti-mycobacterial activity of these compounds was tested against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis.

From this library, sixteen compounds showed in vitro activity, with minimum inhibitory concentration (MIC₉₀) values ranging from 0.488 to 62.5 µM. The most potent derivative identified was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a MIC₉₀ of 0.488 µM and was found to be non-cytotoxic to Vero cells. The potent compounds in this series generally possessed favorable drug-like properties, such as a ClogP value below 4 and a molecular weight under 400, suggesting their potential for further optimization as lead compounds in TB drug discovery. Other research has also noted that 7-deazapurine analogues can exhibit inhibitory properties against M. tuberculosis.

Table 3: Anti-mycobacterial Activity of selected 4-substituted-7H-pyrrolo[2,3-d]pyrimidines

CompoundR-groupMIC₉₀ (µM)
3c 0.976
3d 0.488
3e 1.95

Computational Chemistry and in Silico Analysis of 4 Chloro 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine interact with their biological targets at a molecular level.

Computational models are employed to predict the binding affinity of this compound derivatives to their target proteins. By calculating binding free energy, researchers can estimate the inhibitory capacity of different compounds. For instance, studies on a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors for p21-activated kinase 4 (PAK4) have utilized molecular dynamics simulations and binding free energy calculations to understand differences in their inhibitory capacities. nih.gov These analyses revealed that the affinity of these inhibitors for PAK4 is a key determinant of their potency. nih.gov

The calculations showed that while interactions with the hinge region of the kinase were crucial for binding, the differences in inhibitory strength among the derivatives were influenced by interactions with other regions, such as β-sheets and charged residues. nih.gov For example, the terminal amino group on one potent inhibitor, compound 5n, was found to enhance hydrogen bonds and electrostatic interactions with surrounding residues, leading to a stronger binding affinity compared to other derivatives in the series. nih.govnih.gov This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted affinities and selectivities, thereby saving considerable time and resources.

Table 1: Binding Free Energy of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with PAK4

Compound IC50 (nM) Binding Free Energy (kcal/mol) Key Differentiating Feature
5n 1.1 -44.11 Terminal amino group
5h 18.2 -39.12 Terminal imino group, Br substitution
5g 30.6 -38.31 Terminal imino group, Cl substitution
5e 1262.0 -33.91 Terminal imino group, F substitution

Data sourced from a study on competitive inhibitors of p21-activated kinase 4. nih.gov

Molecular docking simulations provide detailed three-dimensional models of how this compound derivatives fit into the active sites of their kinase targets. These models are crucial for understanding the specific interactions that govern their inhibitory activity.

Studies on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have shown that these compounds can act as multi-targeted kinase inhibitors. nih.govmdpi.com Molecular docking of a particularly potent compound, 5k, revealed binding interactions with EGFR, Her2, VEGFR2, and CDK2 that were comparable to the established kinase inhibitor sunitinib. nih.govmdpi.com Similarly, docking simulations of isatin-pyrrolo[2,3-d]pyrimidine hybrids showed how these molecules occupy the active binding sites of VEGFR2 and Her2. researchgate.net

Computational Analysis of Derivative Structures and Properties

Beyond predicting binding, computational methods are vital for analyzing the structural properties of derivatives and establishing relationships between their chemical structure and biological activity.

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. Computational analysis plays a significant role in predicting and rationalizing these relationships for this compound derivatives. By analyzing a series of related compounds, researchers can identify which molecular features are critical for target binding and which can be altered to improve properties like potency and selectivity.

For example, SAR investigations have been conducted on tricyclic pyrrolo[2,3-d]pyrimidines, demonstrating how different substitutions on a phenyl ring attached to the core structure impact their inhibitory activity against cancer cell lines. The insights from such studies are foundational for the rational design of new derivatives with enhanced therapeutic potential.

Table 2: Structure-Activity Relationship of Selected Pyrrolo[2,3-d]pyrimidine Derivatives Against HT-29 Cancer Cell Line

Compound R1 Substitution R2 Substitution IC50 (µM)
8a H H 19.22
8f Br H 4.55
8g Br F 4.01

Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines. R1 and R2 represent substitutions on a phenyl ring attached to the core structure.

This data illustrates that the addition of a bromine atom (Compound 8f vs. 8a) significantly increases potency, and further substitution with a fluorine atom (Compound 8g) provides an additional modest improvement in activity. These computational and experimental SAR findings guide medicinal chemists in making targeted modifications to the lead scaffold to optimize its biological profile.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives?

The primary method involves acid-mediated nucleophilic substitution of the 4-chloro group with amines. A typical procedure includes:

  • Dissolving this compound (1.3 mmol) and amines (3 equiv.) in isopropanol with catalytic HCl.
  • Refluxing for 12–48 hours, followed by workup (e.g., concentration, extraction with CHCl₃, recrystallization from methanol). Yields vary (16–94%) depending on amine reactivity and reaction time .

Q. How is ¹H NMR spectroscopy utilized to confirm the structure of synthesized derivatives?

Key spectral features include:

  • A broad singlet at ~11.7 ppm for the NH proton in the pyrrole ring.
  • A singlet at 8.2–8.3 ppm for H-2.
  • Doublets/doublets of doublets at 6.5–7.3 ppm for H-5 and H-5.
  • Aromatic protons from substituents (e.g., Ar–H at 7.0–7.9 ppm). Deuterium exchange experiments can resolve overlapping signals for NH groups .

Q. What purification techniques are effective for isolating this compound derivatives?

Common methods include:

  • Recrystallization from methanol or methanol/chloroform mixtures.
  • Column chromatography using silica gel and eluents like CHCl₃/MeOH (10:1).
  • Precipitation by adjusting pH with NH₄OH after reaction completion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions?

Key variables include:

  • Reaction time : Extending reflux duration (e.g., 48 hours) improves yields for less reactive amines.
  • Solvent choice : Isopropanol balances solubility and reactivity; alternative solvents (e.g., DMF) may require higher temperatures.
  • Acid catalyst : HCl concentration (3 drops) ensures protonation of the pyrimidine ring for efficient substitution .

Q. What strategies address conflicting spectroscopic data when characterizing novel derivatives?

  • Deuterium exchange : Differentiates NH protons from aromatic signals.
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks and assigns H/C correlations.
  • HRMS validation : Confirms molecular formulas (e.g., C₁₂H₁₀FN₄ derivatives show m/z 229.0884 [M+H]⁺) .

Q. How does substituent electronic effects influence reactivity in Suzuki coupling reactions?

Electron-withdrawing groups (e.g., Cl, CF₃) on aryl boronic acids enhance coupling efficiency by stabilizing the transition state. For example, 5-bromo derivatives undergo Suzuki coupling at 80°C with Pd(PPh₃)₄ as a catalyst, yielding biaryl products for kinase inhibitor development .

Q. What are the challenges in scaling up multi-step syntheses of 5-substituted derivatives (e.g., 5-ethyl or 5-iodo)?

  • Intermediate stability : Dimethoxyethyl intermediates require anhydrous conditions to prevent hydrolysis.
  • Chlorination control : POCl₃ must be freshly distilled to avoid side reactions.
  • Large-scale purification : Continuous flow reactors improve consistency in industrial settings .

Data Contradiction Analysis

Q. Why do yields vary widely (16–94%) in nucleophilic substitution reactions?

Factors include:

  • Amine nucleophilicity : Electron-rich aromatic amines (e.g., 4-fluoroaniline) yield 29–54%, while aliphatic amines show lower reactivity.
  • Steric hindrance : Bulky substituents (e.g., 2,5-dimethoxybenzyl) reduce yields to 16–37%.
  • Workup methods : Precipitation (for polar amines) vs. extraction (for hydrophobic amines) impacts recovery .

Q. How can discrepancies in kinase inhibition data between analogs be rationalized?

  • Substituent positioning : 5-Ethyl groups enhance hydrophobic interactions with kinase active sites (e.g., EGFR), while 5-iodo derivatives improve steric complementarity.
  • Electronic effects : Electron-withdrawing groups (e.g., 4-Cl on aryl amines) increase binding affinity by stabilizing charge-transfer interactions .

Methodological Tables

Table 1. Key Synthetic Conditions and Yields for Selected Derivatives

DerivativeAmineReaction Time (h)Yield (%)Reference
1Aniline1237
24-Fluoroaniline1229
16Cyclohexylamine4894
312-Phenylethylamine433

Table 2. ¹H NMR Chemical Shifts for Core Structure

Protonδ (ppm)Assignment
NH-711.7 (br s)Pyrrole NH
H-28.2–8.3 (s)Pyrimidine C-H
H-56.5–6.8 (d)Pyrrole C-H
H-67.2–7.3 (d)Pyrrole C-H

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.